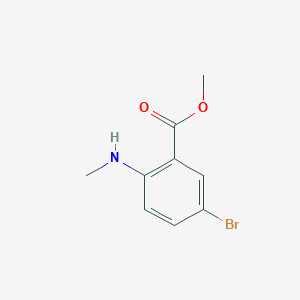

Methyl 5-bromo-2-(methylamino)benzoate

Description

Chemical Name: Methyl 5-bromo-2-(methylamino)benzoate CAS Registry Number: 33922-96-2 Molecular Formula: C₉H₁₀BrNO₂ Molar Mass: 244.09 g/mol Density: 1.497 ± 0.06 g/cm³ (predicted) Boiling Point: 299.2 ± 25.0 °C (predicted) pKa: 1.91 ± 0.12 (predicted) Storage Conditions: Under inert gas (nitrogen or argon) at 2–8 °C .

This compound features a benzoate ester core substituted with a bromine atom at the 5-position and a methylamino group at the 2-position. The methyl ester group enhances lipophilicity, while the bromine and methylamino substituents influence electronic properties and intermolecular interactions, such as hydrogen bonding and π–π stacking .

Properties

IUPAC Name |

methyl 5-bromo-2-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUQRZARLAYWDBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40518078 | |

| Record name | Methyl 5-bromo-2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33922-96-2 | |

| Record name | Methyl 5-bromo-2-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40518078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-bromo-2-(methylamino)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Chemistry: Methyl 5-bromo-2-(methylamino)benzoate is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: It is utilized in the design of new drugs, especially those targeting neurological and inflammatory disorders. Industry: The compound finds applications in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which Methyl 5-bromo-2-(methylamino)benzoate exerts its effects depends on its specific application. For instance, in drug design, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways Involved:

Enzymes: Inhibiting specific enzymes involved in disease pathways.

Receptors: Binding to receptors to modulate signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-bromo-2-(methylamino)benzoate with analogs differing in substituents, functional groups, or molecular frameworks. Key differences in physical properties, reactivity, and supramolecular assembly are highlighted.

2.1. Substituent Position and Functional Group Variations

2.1.1. Methyl 5-bromo-4-methoxy-2-methylbenzoate (CAS 1131587-94-4)

- Molecular Formula : C₁₀H₁₁BrO₃

- Key Differences: Substituents: Methoxy group at 4-position vs. methylamino at 2-position in the target compound.

2.1.2. Ethyl 2-amino-3-bromo-5-methylbenzoate (CAS 1041853-51-3)

- Molecular Formula: C₁₀H₁₂BrNO₂

- Key Differences: Ester Group: Ethyl ester vs. methyl ester in the target compound. Substituent Position: Amino group at 3-position vs. 2-position. Impact: The ethyl ester increases hydrophobicity, while the shifted amino group may reduce intramolecular hydrogen bonding opportunities, affecting crystallization behavior .

2.2. Heterocyclic and Extended Aromatic Systems

2.2.1. Methyl 5-bromo-2-[(2-chloroquinolin-3-yl)methoxy]benzoate (Compound I from )

- Key Differences: Structure: Incorporates a 2-chloroquinoline moiety linked via a methoxy group. Supramolecular Assembly: Forms chains via π–π stacking interactions but lacks hydrogen bonds, unlike the target compound, which may utilize methylamino-mediated hydrogen bonding .

2.2.2. 5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide

- Molecular Formula: C₁₄H₁₁BrFNO₂

- Key Differences: Functional Groups: Fluorine and methoxyphenylamide groups replace the methylamino and ester groups.

2.3. Influence of Substituents on Supramolecular Assembly

The target compound’s methylamino group facilitates hydrogen bonding, which is absent in analogs like Compound I (), which relies solely on π–π stacking. Conversely, Compound V () forms sheets via O–H⋯N hydrogen bonds and π–π interactions, demonstrating how polar substituents dictate crystal packing .

Data Tables

Table 1: Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 33922-96-2 | C₉H₁₀BrNO₂ | 244.09 | 5-Br, 2-(CH₃NH) |

| Methyl 5-bromo-4-methoxy-2-methylbenzoate | 1131587-94-4 | C₁₀H₁₁BrO₃ | 259.10 | 5-Br, 4-OCH₃, 2-CH₃ |

| Ethyl 2-amino-3-bromo-5-methylbenzoate | 1041853-51-3 | C₁₀H₁₂BrNO₂ | 258.12 | 3-Br, 2-NH₂, 5-CH₃, OEt |

Table 2: Supramolecular Interactions in Crystal Structures

Biological Activity

Methyl 5-bromo-2-(methylamino)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom and a methylamino group attached to a benzoate structure. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the methylamino group may facilitate interactions with biological membranes or proteins.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a variety of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer activities. Preliminary findings indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted on various derivatives of benzoates, including this compound, demonstrated significant antibacterial activity. The compound was tested against clinical isolates of bacteria, showing promising results in inhibiting bacterial growth. -

Cytotoxicity Assay :

In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited dose-dependent cytotoxic effects, with IC50 values indicating substantial potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.